molecular formula C11H16N4O3S B13188659 N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide

N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide

Cat. No.: B13188659
M. Wt: 284.34 g/mol
InChI Key: RVONNAORIKXQIH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The hydrazino group is known to form bonds with various biomolecules, influencing their structure and function. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity. These interactions are crucial for its applications in proteomics research .

Properties

Molecular Formula

C11H16N4O3S

Molecular Weight

284.34 g/mol

IUPAC Name

N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C11H16N4O3S/c1-3-15(4-2)19(16,17)8-5-6-10-9(7-8)13-11(14-12)18-10/h5-7H,3-4,12H2,1-2H3,(H,13,14)

InChI Key

RVONNAORIKXQIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NN

Origin of Product

United States

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